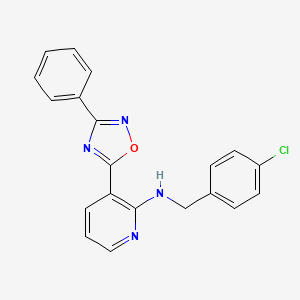![molecular formula C22H22N4O B7719363 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719363.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide, also known as IQ-1S, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IQ-1S is a small molecule inhibitor of the Wnt signaling pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide inhibits the Wnt signaling pathway by binding to the protein Dishevelled (Dvl), which is a key mediator of the pathway. This binding prevents the activation of downstream signaling events, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cancer cell migration and invasion. It has also been shown to have neuroprotective effects, including the prevention of neuronal death and the restoration of cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide is its specificity towards the Wnt signaling pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide, including the development of more potent and selective inhibitors of the Wnt signaling pathway, the investigation of its potential applications in other fields of scientific research, and the development of novel drug delivery systems to improve its bioavailability and reduce its toxicity.
Conclusion
In conclusion, this compound is a small molecule inhibitor of the Wnt signaling pathway that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity towards the Wnt signaling pathway makes it a valuable tool for studying the role of this pathway in various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide involves the reaction of 2-amino-4-methylquinoline with isobutyl bromide and subsequent reaction with 3,4-dihydro-2H-pyrazolo[3,4-b]quinoline-1,4-dione and 4-methylbenzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to inhibit the Wnt signaling pathway, which is involved in the progression of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has been shown to have anticancer effects in various cancer cell lines, including breast cancer, colon cancer, and leukemia. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-14(2)13-26-21-18(12-17-6-4-5-7-19(17)23-21)20(25-26)24-22(27)16-10-8-15(3)9-11-16/h4-12,14H,13H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAMSHDMRHYKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN(C3=NC4=CC=CC=C4C=C23)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

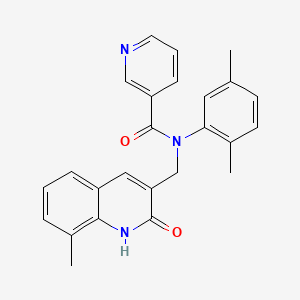
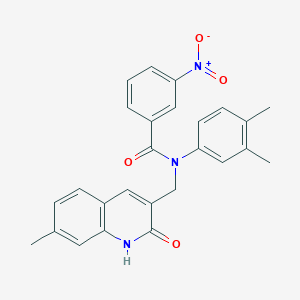

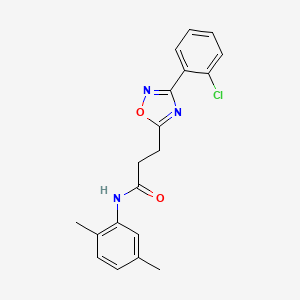
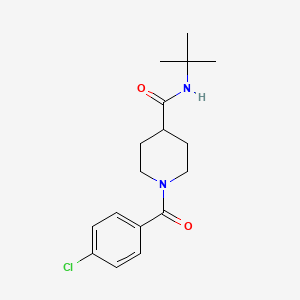

![N-(3-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719341.png)

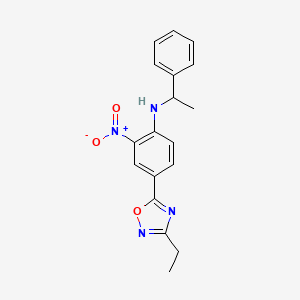

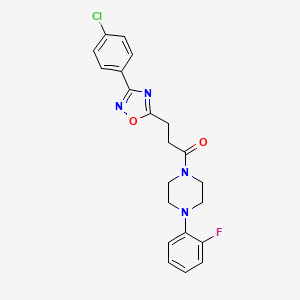
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)
